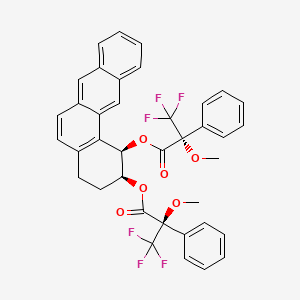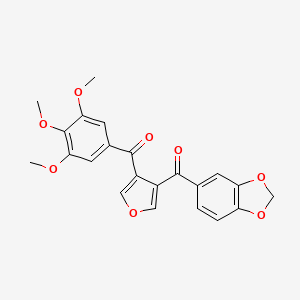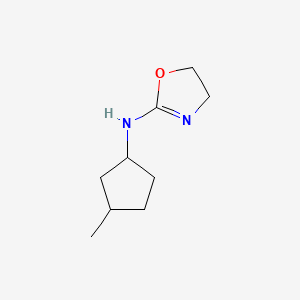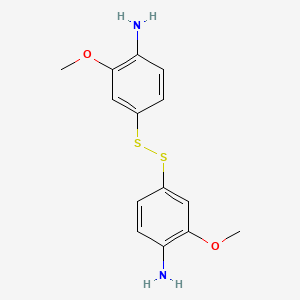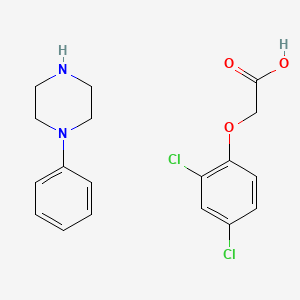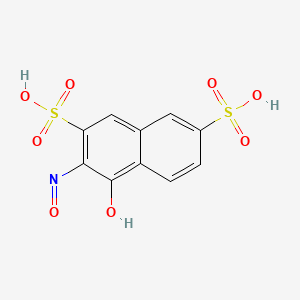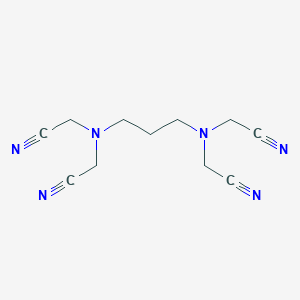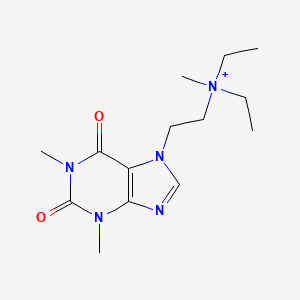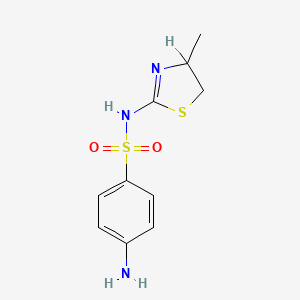
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anticancer and antimicrobial agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- typically involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Benzenesulfonamide derivatives: These compounds share a similar sulfonamide structure but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which is also present in benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)-, exhibit diverse biological activities.
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-(4,5-dihydro-4-methyl-2-thiazolyl)- lies in its dual functionality, combining the sulfonamide and thiazole moieties. This combination enhances its ability to selectively inhibit enzymes like CA IX, making it a valuable compound for targeted anticancer therapy .
属性
CAS 编号 |
5433-70-5 |
|---|---|
分子式 |
C10H13N3O2S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
4-amino-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI 键 |
VAIIMGALFRVSDB-UHFFFAOYSA-N |
规范 SMILES |
CC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


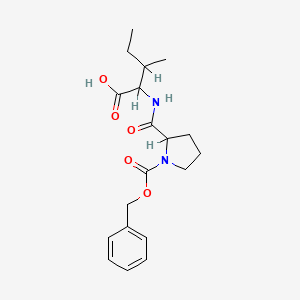
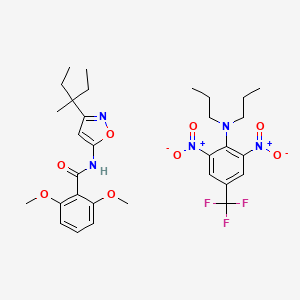
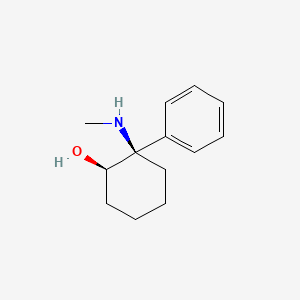
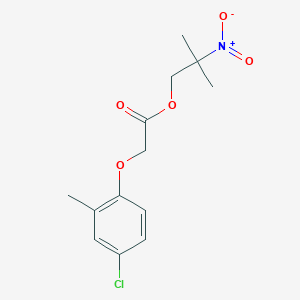
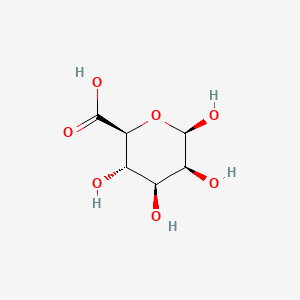
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
